2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one
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Overview
Description
2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a synthetic organic compound often used in various scientific research fields. Known for its interesting structural properties, it consists of a hexahydroimidazo[1,5-A]pyrazine core substituted at the 2nd and 7th positions by ethyl and methyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one typically involves:
Starting from readily available reagents such as ethylamine and methylamine.
Reacting these amines with pyrazine derivatives under controlled conditions.
Utilizing catalysts such as palladium or rhodium to facilitate cyclization and other necessary transformations.
Typical reaction conditions might include temperatures ranging from 50°C to 150°C and pressures from ambient to several atmospheres.
Industrial Production Methods
Industrial-scale production often employs:
Continuous flow reactors for efficient heat and mass transfer.
Optimization of reaction parameters to maximize yield and purity, including solvent selection and reaction time adjustments.
Multi-step synthesis involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduces in the presence of reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic and electrophilic substitutions based on the functional groups present.
Common Reagents and Conditions
Oxidation: Utilizes agents like hydrogen peroxide or potassium permanganate at temperatures ranging from 0°C to 100°C.
Reduction: Involves agents like lithium aluminum hydride under anhydrous conditions, typically at room temperature.
Substitution: Uses various nucleophiles or electrophiles, often in solvents like acetonitrile or dimethylformamide, under mild to moderate temperatures.
Major Products Formed
Oxidation typically yields corresponding N-oxides or carbonyl derivatives.
Reduction may lead to amine-functionalized derivatives.
Substitution reactions produce a variety of substituted imidazopyrazines.
Scientific Research Applications
2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one finds application in:
Chemistry: As a ligand in coordination chemistry and catalyst precursor.
Biology: In studying enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of advanced materials or fine chemicals.
Mechanism of Action
The compound's mechanism of action often involves:
Binding to specific molecular targets like enzymes or receptors.
Interfering with biochemical pathways, such as inhibition of enzymes essential for microbial growth or cancer cell proliferation.
Affecting cellular processes through modulation of signal transduction pathways.
Comparison with Similar Compounds
When compared to other imidazopyrazine derivatives, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one stands out due to:
Enhanced Stability: Greater thermal and chemical stability.
Unique Substitutions: Presence of ethyl and methyl groups providing unique interaction profiles.
List of Similar Compounds
2-Methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one
2-Ethyl-6-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one
2-Propyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one
Properties
CAS No. |
56904-20-2 |
---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-ethyl-7-methyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C9H17N3O/c1-3-11-7-8-6-10(2)4-5-12(8)9(11)13/h8H,3-7H2,1-2H3 |
InChI Key |
JYESDMDOZKUGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CN(CCN2C1=O)C |
Origin of Product |
United States |
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